(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-21-12-14(16(20-21)27-2)18(26)23-9-7-22(8-10-23)17(25)13-11-19-24-6-4-3-5-15(13)24/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCDZYNTTIESNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone , with CAS Number 2034542-90-8 , is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.4 g/mol . The structural complexity includes a pyrazole ring fused to a piperazine moiety, which is known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆O₃ |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 2034542-90-8 |
Biological Activity Overview
Recent studies have indicated that derivatives of pyrazole compounds exhibit a range of biological activities including:
- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. They target critical pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Several studies have reported that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazoles often inhibit key enzymes involved in cancer metabolism and inflammatory responses.
- Receptor Modulation : The compound may interact with specific receptors (e.g., tyrosine kinases) that are crucial for cell signaling in cancer progression.
- Induction of Apoptosis : Some studies indicate that pyrazole derivatives can induce programmed cell death in cancer cells.
Antitumor Activity
A study focused on the synthesis and evaluation of various pyrazole derivatives found that certain compounds exhibited potent antitumor activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential synergistic effects when combined with traditional chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
Research indicated that pyrazole derivatives could significantly reduce inflammation markers in vitro. One study demonstrated that these compounds inhibited the production of TNF-alpha and IL-6 in macrophage cultures, suggesting their use in treating inflammatory diseases .
Antimicrobial Efficacy
In another investigation, a series of synthesized bis-pyrazole derivatives were tested for antimicrobial activity against various pathogens. Results showed promising activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Carbonyl Motifs
Several pyrazole-carbonyl derivatives share structural or functional similarities with the target compound. Key examples include:
2.1.1. Compound 7b (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) ():
- Structural Differences: Replaces the tetrahydropyrazolo[1,5-a]pyridine moiety with a thieno[2,3-b]thiophene ring and lacks the piperazine linker.
- Synthesis: Prepared via bis-enaminone condensation, yielding 70% with IR carbonyl stretch at 1720 cm⁻¹ and NMR signals for aromatic protons at δ 7.3–7.6 ppm .
- Bioactivity: Not reported, but similar pyrazole derivatives are often explored for antimicrobial or kinase-inhibitory activity .
2.1.2. Compound 10 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile ():
- Structural Differences: Features dual pyrazolo[1,5-a]pyrimidine cores and cyano groups instead of methoxy or piperazine units.
- Synthesis : Achieved via cyclocondensation (75% yield), with ^13C-NMR signals at δ 118.2 ppm for nitriles .
- Bioactivity : Pyrimidine derivatives are frequently associated with antitumor or antiviral activity, though specific data for this compound are unavailable.
Functional Group and Pharmacophore Analysis
Key Observations :
- The target compound’s piperazine linker distinguishes it from analogues like 7b or 10, which use rigid aromatic systems (e.g., thieno-thiophene). Piperazine may enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
